Cas no 864439-35-0 (5H-pyrrolo3,2-dpyrimidine-2-carbonitrile)

5H-ピロロ[3,2-d]ピリミジン-2-カルボニトリルは、複素環式化合物の一種であり、ピロロピリミジン骨格にカルボニトリル基が導入された構造を有します。この化合物は医薬品中間体としての応用が期待され、特にキナーゼ阻害剤や抗がん剤の開発において重要な構築ブロックとなります。高い反応性を持つカルボニトリル基を有するため、さらなる修飾が可能であり、多様な誘導体合成に適しています。また、その剛直な構造は標的タンパク質との特異的相互作用に寄与し、生物学的活性の最適化に有利です。

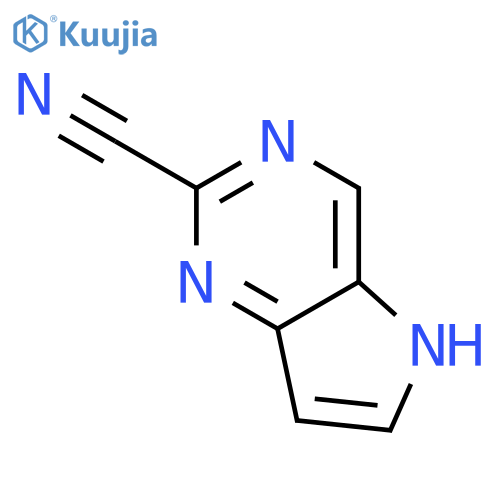

864439-35-0 structure

商品名:5H-pyrrolo3,2-dpyrimidine-2-carbonitrile

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile

- 5H-pyrrolo3,2-dpyrimidine-2-carbonitrile

- SY297109

- AKOS006376501

- G61208

- SCHEMBL4056385

- MFCD17013007

- cyanopyrrolopyrimidine

- 864439-35-0

- SCHEMBL5440573

-

- インチ: InChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H

- InChIKey: QQVKXKOLJXGZCT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 144.043596145Da

- どういたいしつりょう: 144.043596145Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 65.4Ų

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-38406384-2.5g |

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 95% | 2.5g |

$2212.0 | 2023-10-28 | |

| Enamine | BBV-38406384-1.0g |

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 95% | 1.0g |

$1068.0 | 2022-12-12 | |

| Enamine | BBV-38406384-1g |

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 95% | 1g |

$1068.0 | 2023-10-28 | |

| Enamine | BBV-38406384-5g |

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 95% | 5g |

$2802.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845929-250mg |

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 98% | 250mg |

¥21249.00 | 2024-04-28 | |

| Enamine | BBV-38406384-5.0g |

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 95% | 5.0g |

$2802.0 | 2022-12-12 | |

| Enamine | BBV-38406384-10.0g |

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 95% | 10.0g |

$3524.0 | 2022-12-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845929-100mg |

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 98% | 100mg |

¥11970.00 | 2024-04-28 | |

| Enamine | BBV-38406384-10g |

5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |

864439-35-0 | 95% | 10g |

$3524.0 | 2023-10-28 |

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

864439-35-0 (5H-pyrrolo3,2-dpyrimidine-2-carbonitrile) 関連製品

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量